molecular formula C19H14ClN5 B14085299 7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine

7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine

Cat. No.: B14085299
M. Wt: 347.8 g/mol
InChI Key: RVMSJNPTTCNVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Chemical Reactions Analysis

7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in bacterial cells . The compound can also interfere with the function of enzymes involved in cell division, leading to its anticancer effects .

Properties

Molecular Formula

C19H14ClN5

Molecular Weight

347.8 g/mol

IUPAC Name

7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine

InChI

InChI=1S/C19H14ClN5/c20-15-3-6-17-18(7-8-22-19(17)11-15)24-23-12-14-1-4-16(5-2-14)25-10-9-21-13-25/h1-13H,(H,22,24)

InChI Key

RVMSJNPTTCNVQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4

Origin of Product

United States

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